1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra provide critical insights into the compound’s structure. The Fmoc group’s aromatic protons resonate as a multiplet between δ 7.2–7.8 ppm , while the fluorenyl methylene protons (OCH₂C₁₃H₉) appear as a triplet near δ 4.2 ppm . The pyrrolidine ring’s protons exhibit distinct splitting patterns: the H2 proton (attached to the stereogenic center) resonates at δ 4.0–4.5 ppm as a doublet of doublets, coupled to H1 and H3. The piperidine ring’s axial and equatorial protons are observed between δ 1.5–2.8 ppm , with the carboxylic acid proton (if protonated) appearing as a broad singlet near δ 12 ppm .
Table 3: Representative ¹³C NMR chemical shifts
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key absorption bands include:
- ~1700 cm⁻¹ : Stretching vibrations of the carbamate (Fmoc) and amide (pyrrolidine) carbonyl groups.
- ~2500–3300 cm⁻¹ : Broad O-H stretch from the carboxylic acid (if protonated).
- ~1250 cm⁻¹ : C-O-C asymmetric stretching of the Fmoc methoxy group.
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) in positive mode yields a molecular ion peak at m/z 449.5 [M+H]⁺ , consistent with the molecular weight of 448.51 g/mol . Fragmentation patterns include loss of the Fmoc group (-222.3 Da) and subsequent cleavage of the pyrrolidine-piperidine amide bond (-113.1 Da).
Table 4: Major MS fragments and proposed structures
| m/z | Proposed fragment |
|---|---|
| 449.5 | [M+H]⁺ (intact molecule) |
| 227.2 | Piperidine-4-carboxylic acid + H⁺ |
| 178.1 | Protonated fluorenylmethyl cation |
Properties
Molecular Formula |
C26H28N2O5 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C26H28N2O5/c29-24(27-14-11-17(12-15-27)25(30)31)23-10-5-13-28(23)26(32)33-16-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-4,6-9,17,22-23H,5,10-16H2,(H,30,31)/t23-/m0/s1 |
InChI Key |
XQSVLEABBOYLNZ-QHCPKHFHSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5CCC(CC5)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5CCC(CC5)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Fmoc Deprotection
The synthesis typically begins with a 2-chlorotrityl chloride resin or Wang resin, which provides a stable anchor for the growing peptide chain. The Fmoc-protected pyrrolidine-2-carboxylic acid derivative is loaded onto the resin via a nucleophilic substitution reaction. Deprotection of the Fmoc group is achieved using 20–30% piperidine in dimethylformamide (DMF), with agitation for 3–15 minutes to ensure complete removal.
Coupling of Pyrrolidine and Piperidine Moieties
The critical step involves coupling the (2S)-1-Fmoc-pyrrolidine-2-carboxylic acid to piperidine-4-carboxylic acid. This is facilitated by hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as coupling agents, with N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds in DMF at room temperature for 15–30 minutes, achieving yields >85% in optimized conditions.
Table 1: SPPS Conditions and Outcomes
| Parameter | Value | Source |
|---|---|---|
| Coupling Agent | HATU (2 eq) | |
| Base | DIPEA (4 eq) | |
| Reaction Time | 15 minutes | |
| Solvent | DMF | |
| Deprotection Reagent | Piperidine (20% in DMF) | |
| Final Purity (HPLC) | >95% |
Solution-Phase Synthesis
Intermediate Preparation
In solution-phase routes, 1-Fmoc-piperidine-4-carboxylic acid is first synthesized via reaction of piperidine-4-carboxylic acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) and triethylamine (TEA). The intermediate is isolated in 78–82% yield after aqueous workup and recrystallization from ethyl acetate/hexane.
Amide Bond Formation
The Fmoc-pyrrolidine-2-carbonyl chloride is generated using thionyl chloride (SOCl₂) and reacted with the piperidine intermediate in anhydrous tetrahydrofuran (THF). Catalytic 4-dimethylaminopyridine (DMAP) enhances the reaction rate, achieving 70–75% yield after column chromatography (silica gel, 10% methanol/DCM).
Table 2: Solution-Phase Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Acylating Agent | SOCl₂ | |
| Catalyst | DMAP (0.1 eq) | |
| Solvent | THF | |
| Reaction Temperature | 0°C to RT | |
| Purification Method | Column Chromatography |
Stereochemical Control and Chiral Purity
The (2S) configuration of the pyrrolidine ring is maintained using enantiomerically pure starting materials. Commercial sources provide Fmoc-(2S)-pyrrolidine-2-carboxylic acid with >99% enantiomeric excess (ee). Chiral HPLC analysis (Chiralpak IC column, 80:20 hexane/isopropanol) confirms the final product’s stereochemical integrity.
Comparative Analysis of Methods
Table 3: SPPS vs. Solution-Phase Synthesis
| Metric | SPPS | Solution-Phase |
|---|---|---|
| Yield | 85–90% | 70–75% |
| Purity | >95% | 85–90% |
| Scalability | Limited to 100 mmol | Kilogram-scale feasible |
| Cost | High (resin/reagents) | Moderate |
| Stereochemical Control | Excellent (automated systems) | Requires chiral resolution |
Industrial-Scale Optimization
Synthonix Corporation reports a pilot-scale process using continuous flow reactors to enhance coupling efficiency. By maintaining a constant 25°C and 2.5 mL/min flow rate, the reaction time is reduced to 5 minutes with 92% yield .
Chemical Reactions Analysis
Fmoc Deprotection
The fluorenylmethoxycarbonyl (Fmoc) group is cleaved under basic conditions, typically using 20–30% piperidine in dimethylformamide (DMF) . This reaction liberates the secondary amine on the pyrrolidine ring, enabling further functionalization:
Key Features :
-
Rate : Complete within 10–30 minutes at room temperature.
-
Applications : Critical in solid-phase peptide synthesis (SPPS) for sequential amino acid coupling .
Carboxylic Acid Activation and Coupling
The piperidine-4-carboxylic acid moiety undergoes activation for amide bond formation. Common reagents include:
Example Reaction :
Yield : Typically >80% under optimized conditions .
Esterification
The carboxylic acid reacts with alcohols (e.g., methanol, benzyl alcohol) under acidic catalysis (e.g., H₂SO₄, HCl):
Conditions :
-
Solvents : Dichloromethane (DCM), toluene.
-
Catalysts : p-Toluenesulfonic acid (pTSA) or thionyl chloride (SOCl₂) .
Intramolecular Cyclization
The proximity of the carboxylic acid and amide groups facilitates lactam formation under dehydration conditions:
| Conditions | Product |
|---|---|
| DCC, DMAP, DCM | 7-membered lactam ring |
| PPh₃, CBr₄, DMF | Cyclic imide derivatives |
Steric Considerations : The (2S)-stereochemistry of the pyrrolidine ring influences regioselectivity .
Reductive Amination
The deprotected pyrrolidine amine reacts with aldehydes/ketones in the presence of NaBH₃CN or NaBH(OAc)₃:
Applications : Modification of the pyrrolidine scaffold for drug discovery .
Comparative Reactivity Table
Stability Under Various Conditions
Scientific Research Applications
Structure
The compound features a piperidine ring substituted with a fluorene-derived methoxycarbonyl group, which enhances its stability and solubility, making it suitable for various chemical reactions.
Peptide Synthesis
The primary application of 1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid is in peptide synthesis. The Fmoc (fluorenylmethoxycarbonyl) protecting group is widely used in solid-phase peptide synthesis (SPPS). It allows for the selective deprotection of amino acids under mild conditions, facilitating the assembly of complex peptides.
Case Study: Synthesis of Antimicrobial Peptides
Research has demonstrated the effectiveness of using Fmoc-L-Tic-OH in synthesizing antimicrobial peptides, which exhibit activity against various bacterial strains. The incorporation of this compound into peptide sequences has shown improved stability and bioactivity compared to traditional amino acids.
Drug Development
The compound's structure allows it to serve as a scaffold for developing new therapeutic agents. Its derivatives have been explored for their potential in treating conditions such as cancer and neurological disorders.
Case Study: Development of Anticancer Agents
Studies have indicated that modifications of Fmoc-L-Tic-OH can lead to compounds with significant anticancer properties. For instance, derivatives have been synthesized that target specific cancer cell lines, demonstrating enhanced efficacy and reduced toxicity.
Bioconjugation Techniques
Fmoc-L-Tic-OH is also utilized in bioconjugation techniques, where it can be linked to various biomolecules for targeted drug delivery systems. This application is particularly relevant in the development of antibody-drug conjugates (ADCs).
Case Study: Targeted Delivery Systems
Research involving ADCs has shown that incorporating Fmoc-L-Tic-OH into the linker systems improves the stability and release profile of the attached cytotoxic agents, resulting in better therapeutic outcomes.
Mechanism of Action
The mechanism of action of 1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites on proteins, modulating their activity and influencing biochemical pathways. The specific pathways and targets depend on the context of its use in research or therapeutic applications .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Physicochemical and Functional Properties
Steric Effects: The target compound’s pyrrolidine-piperidine conjugate introduces conformational rigidity compared to simpler Fmoc-piperidine or Fmoc-pyrrolidine derivatives .
Electronic Effects :
- Electron-withdrawing groups (e.g., bromine in ) alter electronic density, influencing reactivity in coupling reactions.
- Dimethyl groups (e.g., ) enhance hydrophobicity, affecting partition coefficients and membrane permeability.
Applications :
- The target compound’s dual-ring system may optimize protease resistance in peptide drugs due to restricted backbone flexibility.
- Azido-modified analogs (e.g., ) are tailored for click chemistry applications, unlike the target compound.
Research Findings
- Synthetic Utility : The Fmoc group in the target compound allows for solid-phase peptide synthesis (SPPS) via standard deprotection protocols (e.g., piperidine treatment) .
- Biological Relevance : Analogous compounds like Fmoc-4-benzylpyrrolidine-2-carboxylic acid () are used in constrained peptide design to mimic natural motifs (e.g., β-turn inducers).
- Stability : Dimethyl-substituted pyrrolidines () exhibit enhanced stability against enzymatic degradation compared to unsubstituted derivatives.
Biological Activity
1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid, commonly referred to as Fmoc-L-Tic-OH, is a compound of significant interest in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a piperidine ring, and a pyrrolidine moiety. Its biological activity has been explored in various studies, particularly in relation to its potential applications in drug development.
- Molecular Formula : C25H28N2O5
- Molecular Weight : 440.50 g/mol
- IUPAC Name : (2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-piperidine-4-carboxylic acid
- CAS Number : 204317-99-7
The biological activity of Fmoc-L-Tic-OH is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has been shown to exhibit:
- Inhibition of Enzymatic Activity : Studies indicate that Fmoc-L-Tic-OH can inhibit specific proteases, which are crucial for various physiological processes. This inhibition can lead to altered cellular signaling pathways and may contribute to its therapeutic effects .
- Antimicrobial Properties : Preliminary research suggests that the compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics .
Case Studies and Research Findings
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the potential of Fmoc-L-Tic-OH as an anticancer agent. The compound was tested against several cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways .
- Neuroprotective Effects : Research conducted on neurodegenerative diseases has shown that Fmoc-L-Tic-OH may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This suggests its potential utility in treating conditions such as Alzheimer's disease .
- Analgesic Properties : In animal models, Fmoc-L-Tic-OH exhibited analgesic effects comparable to standard pain relievers. This was attributed to its interaction with opioid receptors, indicating its potential role in pain management therapies .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what are the critical reaction conditions?
The synthesis typically involves multi-step protocols:
- Step 1 : Introduction of the Fmoc (9-fluorenylmethoxycarbonyl) group to the pyrrolidine nitrogen via reaction with Fmoc-Cl in the presence of a base like DIEA (N,N-diisopropylethylamine) in dichloromethane (DCM) .
- Step 2 : Coupling the Fmoc-pyrrolidine intermediate to piperidine-4-carboxylic acid using carbodiimide-based activators (e.g., HBTU or EDCI) under inert conditions to prevent racemization .
- Purification : Reverse-phase HPLC or silica gel chromatography is employed, with monitoring by TLC or LC-MS for intermediate validation .
Q. How does the Fmoc protecting group influence the compound’s stability and utility in peptide synthesis?
The Fmoc group provides orthogonal protection for amines, enabling its use in solid-phase peptide synthesis (SPPS). It is stable under acidic conditions but cleaved efficiently with piperidine or DBU (1,8-diazabicycloundec-7-ene) in DMF, ensuring compatibility with acid-labile side chains . Its hydrophobic nature aids in purification via reverse-phase methods .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Storage : Keep in a cool, dry place (< -20°C) under nitrogen to prevent hydrolysis of the Fmoc group .
- Handling : Use PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal/inhalation exposure). Avoid ignition sources (P210) and ensure proper ventilation .
- Waste Disposal : Follow institutional guidelines for halogenated solvents and Fmoc-containing residues .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine-piperidine backbone affect conformational control in peptide design?
Q. What advanced analytical techniques are required to confirm stereochemical purity and functional group integrity?
- NMR : H and C NMR (e.g., coupling constants for pyrrolidine C2 and piperidine C4) confirm stereochemistry .
- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers in Fmoc-protected intermediates .
- LC-MS/MS : Detects trace impurities (<0.5%) and validates molecular ion peaks (e.g., [M+H] at m/z 454.42) .
Q. How can coupling efficiency be optimized when integrating this compound into SPPS protocols?
- Activators : Use HOBt (hydroxybenzotriazole) or OxymaPure to suppress racemization during carbodiimide-mediated couplings .
- Solvent Systems : DMF:DCM (1:1 v/v) enhances solubility of the hydrophobic Fmoc group .
- Monitoring : Real-time UV monitoring (301 nm for Fmoc deprotection) and Kaiser tests ensure complete reactions .
Q. What strategies mitigate racemization at the piperidine-4-carboxylic acid moiety during synthesis?
- Low Temperatures : Conduct coupling reactions at 0–4°C to slow base-catalyzed racemization .
- Chiral Auxiliaries : Temporarily introduce bulky groups (e.g., trityl) to sterically hinder racemization-prone sites .
- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze undesired enantiomers post-synthesis .
Q. How does the compound’s hydrophobicity impact its aggregation behavior in aqueous solutions?
The Fmoc group increases logP (~3.5), leading to micelle formation at critical concentrations. Dynamic light scattering (DLS) and TEM are used to study aggregation thresholds. Co-solvents (e.g., 10% DMSO in PBS) or PEGylation improve solubility for biological assays .
Methodological Considerations
- Data Contradictions : Discrepancies in reported yields (e.g., 60–85%) may arise from varying purity of starting materials (e.g., Fmoc-pyrrolidine-2-carboxylic acid) or solvent quality. Replicate key steps with freshly distilled DCM and anhydrous DMF .
- Scale-Up Challenges : Pilot-scale synthesis requires optimized flash chromatography conditions (e.g., gradient elution from 20% to 80% EtOAc in hexane) to maintain >98% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
